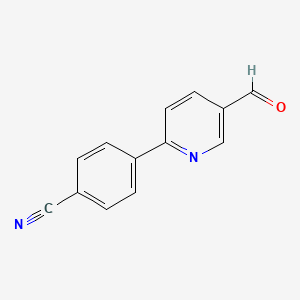
4-(5-Formylpyridin-2-yl)benzonitrile
描述
4-(5-Formylpyridin-2-yl)benzonitrile is an organic compound with the molecular formula C₁₃H₈N₂O. It is characterized by the presence of a formyl group attached to a pyridine ring, which is further connected to a benzonitrile moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylpyridin-2-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine-2-carbaldehyde and 4-cyanophenylboronic acid.
Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed to form the desired product. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, under an inert atmosphere.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
4-(5-Formylpyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(5-Carboxypyridin-2-yl)benzonitrile.
Reduction: 4-(5-Hydroxymethylpyridin-2-yl)benzonitrile.
Substitution: 4-(5-Formylpyridin-2-yl)benzamide.
科学研究应用
4-(5-Formylpyridin-2-yl)benzonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical compounds due to its ability to interact with biological targets.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The precise mechanism of action of 4-(5-Formylpyridin-2-yl)benzonitrile is not fully understood. it is postulated that the interaction between the carbonyl group and the pyridine ring with biological molecules, such as proteins and nucleic acids, plays a vital role. These interactions can influence various biochemical pathways and molecular targets, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 4-(6-Formylpyridin-2-yl)benzonitrile
- 4-(Pyridin-3-yl)benzaldehyde
- 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde
- 6-Methoxy-2-pyridinecarboxaldehyde
Uniqueness
4-(5-Formylpyridin-2-yl)benzonitrile is unique due to its specific structural arrangement, which combines a formyl group, a pyridine ring, and a benzonitrile moiety.
属性
IUPAC Name |
4-(5-formylpyridin-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-7-10-1-4-12(5-2-10)13-6-3-11(9-16)8-15-13/h1-6,8-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBUOQQRPNAWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



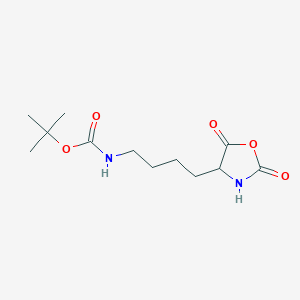

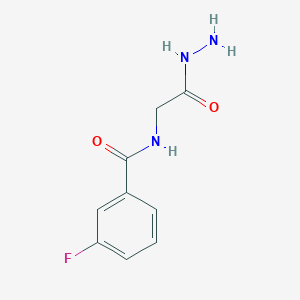
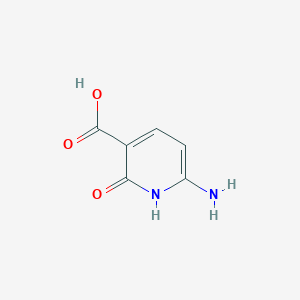

![8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3126016.png)


![benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3126034.png)
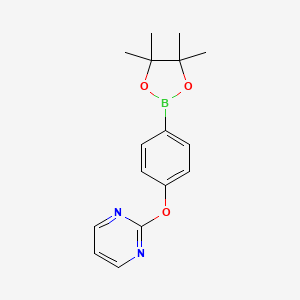
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B3126038.png)


